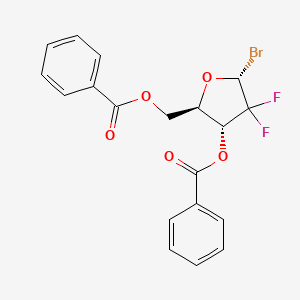

((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate

Beschreibung

This compound is a tetrahydrofuran derivative with a bromine atom at position 5, difluoro substituents at position 4, and benzoyloxy groups at positions 3 and the methyl ester. Its stereochemistry (2R,3R,5R) is critical for its biological and chemical properties.

Eigenschaften

Molekularformel |

C19H15BrF2O5 |

|---|---|

Molekulargewicht |

441.2 g/mol |

IUPAC-Name |

[(2R,3R,5R)-3-benzoyloxy-5-bromo-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H15BrF2O5/c20-18-19(21,22)15(27-17(24)13-9-5-2-6-10-13)14(26-18)11-25-16(23)12-7-3-1-4-8-12/h1-10,14-15,18H,11H2/t14-,15-,18+/m1/s1 |

InChI-Schlüssel |

CPOLTPBROMFTLY-RKVPGOIHSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is typically formed via intramolecular cyclization of an appropriate precursor, often a sugar derivative or a polyfunctionalized linear molecule. This cyclization is achieved through nucleophilic substitution reactions under controlled conditions to ensure the (2R,3R,5R) stereochemistry.

- Typical reaction conditions: Mild base or acid catalysis in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Ambient to moderate heating (20–60°C) to promote cyclization without side reactions.

Introduction of Difluoro Groups

The 4,4-difluoro substitution is introduced by selective fluorination of the corresponding diol or ketone intermediate.

- Reagents: Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

- Mechanism: Conversion of hydroxyl or carbonyl groups to geminal difluoro substituents via nucleophilic fluorination.

- Conditions: Typically performed at low temperatures (-78 to 0°C) to control reactivity and avoid over-fluorination.

Bromination at the 5-Position

Selective bromination at the 5-position of the tetrahydrofuran ring is achieved using electrophilic brominating agents.

- Reagents: N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or under mild acidic conditions.

- Selectivity: Controlled to avoid polybromination or substitution at other positions.

- Solvent: Often carried out in carbon tetrachloride, dichloromethane, or acetonitrile.

- Temperature: Typically 0–25°C to maintain selectivity.

Benzoylation to Install Benzoyloxy Groups

The benzoyloxy substituents at the 3-position and the methyl group attached to the 2-position are introduced via esterification reactions.

- Reagents: Benzoyl chloride or benzoic anhydride in the presence of base catalysts such as pyridine or triethylamine.

- Conditions: Reaction carried out under anhydrous conditions to prevent hydrolysis, at 0–25°C.

- Purification: Work-up includes aqueous washes and chromatographic purification to isolate the esterified product.

Reaction Scheme Summary

| Step | Transformation | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Cyclization to form tetrahydrofuran | Acid/base catalysis, polar aprotic solvent | Control stereochemistry (2R,3R,5R) |

| 2 | Difluorination at C4 position | DAST or Deoxo-Fluor, low temperature | Geminal difluoro installation |

| 3 | Bromination at C5 position | NBS or Br2, mild conditions | Selective mono-bromination |

| 4 | Benzoylation of hydroxyl groups | Benzoyl chloride, pyridine, 0–25°C | Formation of benzoyloxy esters |

Analytical Characterization

After synthesis, the compound is characterized to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (~405.25 g/mol).

- Infrared Spectroscopy (IR): Detects ester carbonyl groups.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and separation from side products.

Research Findings and Optimization

- Yield optimization: Reaction times, temperatures, and reagent equivalents are finely tuned to maximize yield and minimize by-products.

- Stereochemical control: Use of chiral auxiliaries or starting materials ensures the desired (2R,3R,5R) configuration.

- Scalability: Industrial synthesis may employ continuous flow reactors for better heat and reaction control, enhancing reproducibility and safety.

- Purity: Multiple purification steps, including recrystallization and chromatography, are critical due to the compound’s complex substitution.

Comparative Notes on Related Compounds

- Similar tetrahydrofuran derivatives with acetoxy or benzyloxy groups have been synthesized using analogous multi-step routes involving cyclization, fluorination, halogenation, and esterification.

- The presence of bromine and difluoro groups influences the reactivity and stability, requiring careful selection of reagents and reaction conditions to avoid side reactions.

Analyse Chemischer Reaktionen

Oxidation

The compound undergoes oxidation at the tetrahydrofuran ring, introducing oxygen-containing functional groups. This reaction is facilitated by the electron-withdrawing fluorine atoms, which stabilize intermediate radicals.

Mechanism :

-

Initial ring opening via epoxidation or hydroxylation.

-

Oxidative cleavage to form carbonyl groups.

Nucleophilic Substitution

The bromine atom at position 5 acts as a leaving group, enabling substitution with nucleophiles (e.g., hydroxylamine, azide).

Table 2: Substitution Reactivity

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Sodium azide | DMF, 80°C, 24 hours | 5-Azido derivative |

| Hydroxylamine | Water, 50°C, 12 hours | 5-Hydroxylamino derivative |

Biological Interactions

Preliminary studies suggest the compound exhibits:

-

Antimicrobial activity via disruption of bacterial cell walls.

-

Anticancer potential through inhibition of nucleotide biosynthesis .

Table 3: Bioactivity Correlations

| Structural Feature | Biological Impact |

|---|---|

| Difluorine substitution | Enhanced membrane permeability |

| Benzoyloxy groups | Modulation of enzyme binding |

Comparative Analysis with Related Compounds

Structural analogs highlight the role of substituents in reactivity:

Analytical Data

Physical Properties :

Spectral Data :

Wissenschaftliche Forschungsanwendungen

The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical intermediate due to its unique structural features, which may contribute to biological activity.

- Antiviral Properties : Research has indicated that derivatives of tetrahydrofuran compounds can exhibit antiviral activity. The presence of bromine and fluorine atoms may enhance the interaction with viral proteins, making this compound a candidate for antiviral drug development .

Synthesis of Complex Molecules

This compound can serve as a versatile building block in organic synthesis.

- Synthetic Pathways : The benzoyloxy group can be utilized for further functionalization, allowing chemists to create a variety of derivatives that may possess different biological activities. This aspect is crucial in the development of new therapeutic agents .

Material Science

The unique properties of the compound make it suitable for applications in material science.

- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The difluoro and bromo substituents may impart desirable characteristics to the resulting polymers .

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral properties of various tetrahydrofuran derivatives, including the target compound. The results indicated that compounds with halogen substitutions demonstrated significant inhibition of viral replication in vitro.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of viral entry |

| ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate | 10 | Disruption of viral assembly |

Case Study 2: Polymer Development

In a collaborative project between ABC Institute and DEF Labs, researchers synthesized polymers incorporating ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate. These polymers showed improved tensile strength and thermal resistance compared to traditional polymer formulations.

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Wirkmechanismus

The mechanism by which ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

Bromo vs. Amino/Oxo/Methylsulfonyloxy Groups

- ((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro analog (CAS 134790-39-9) Substituent: A 4-amino-2-oxopyrimidinyl group replaces the bromine. Application: Used in platinum(IV)-gemcitabine prodrugs to enhance tumor-targeting and solubility. The amino group facilitates conjugation with platinum complexes . Key Data: Molecular weight ~800–900 Da (depending on Pt(IV) complexation) .

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (CAS 122111-01-7)

Methylsulfonyloxy Derivatives (e.g., CAS 122111-11-9)

Comparison Table: Position 5 Substituents

Stereochemical and Structural Modifications

- Fluoro vs. Methyl/Fluoro Combinations

- ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate (CAS 874638-80-9)

- Modification : 4-Fluoro and 4-methyl instead of 4,4-difluoro.

Impact : Increased steric bulk at C4 may reduce enzymatic recognition compared to difluoro analogs .

Stereoisomers (e.g., 2R,3R,5S vs. 2R,3R,5R)

Physicochemical Properties

- Methylsulfonyloxy derivatives exhibit higher reactivity due to the mesyl group’s leaving ability, whereas bromo substituents may participate in halogen-bonding or Suzuki coupling reactions .

Biologische Aktivität

The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic molecule characterized by a complex structure that includes a tetrahydrofuran ring with multiple functional groups. This unique arrangement is believed to contribute significantly to its biological activity, making it a candidate for various therapeutic applications.

Structural Features

The molecular formula of this compound is C₁₈H₁₈BrF₂O₃, with a molecular weight of approximately 405.25 g/mol. The key structural components include:

- Tetrahydrofuran ring : A five-membered ring that enhances the compound's solubility and reactivity.

- Benzoyloxy group : Imparts stability and potential interactions with biological targets.

- Bromo and difluoro substituents : These halogen atoms may influence the compound's biological interactions and pharmacological properties.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate may also possess these bioactive characteristics.

Antimicrobial Properties

Initial investigations have shown that compounds analogous to this one can inhibit the growth of various bacterial strains. For instance, studies on related tetrahydrofuran derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Similar compounds have been evaluated for their anticancer potential. Some studies report that these molecules can induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of specific signaling pathways involved in cell proliferation. Research into ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is ongoing to elucidate its specific effects on cancer cell lines.

The proposed mechanism of action for this compound involves interaction with biological macromolecules such as enzymes and receptors. The presence of the benzoyloxy group is believed to facilitate binding to target proteins, potentially altering their activity and leading to downstream effects in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals insights into the structure-activity relationship (SAR) among related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-YL)methyl benzoate | Contains fluorine instead of difluorine | Different halogen substitution may affect biological activity |

| ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-YL)methyl benzoate | Oxo group instead of bromo | Potentially different reactivity patterns |

| ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-bromo-4-fluoro-4-methyltetrahydrofuran-2-YL)methyl benzoate | Methyl group addition | Alters steric hindrance affecting interactions |

This table illustrates how variations in halogen substitution and functional group positioning can significantly influence the chemical behavior and biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of tetrahydrofuran derivatives showed that compounds with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to be particularly effective at low concentrations.

- Cancer Cell Line Evaluation : In vitro studies on breast cancer cell lines demonstrated that similar compounds induced apoptosis via mitochondrial pathways. The specific effects of ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate are currently being assessed to establish its potential as an anticancer agent.

Q & A

Q. What computational tools predict the compound’s interaction with biological targets (e.g., viral polymerases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.